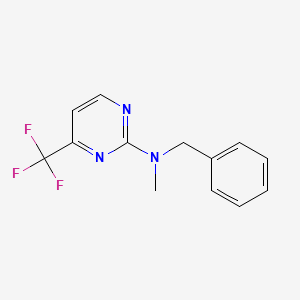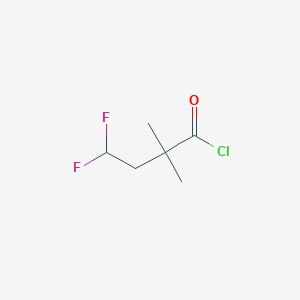![molecular formula C16H18N2O2 B6432492 5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2327127-42-2](/img/structure/B6432492.png)
5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (BCOP) is a synthetic compound that has been used for a variety of scientific research applications. It is a cyclic organic compound containing a bicyclic pyrrolo ring system, which is an uncommon structure in organic chemistry. BCOP has been used in a variety of studies, including those related to drug discovery, biochemistry, and pharmacology.
科学的研究の応用
5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. In drug discovery, this compound has been used to study the structure-activity relationships of drug molecules. In biochemistry, this compound has been used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, this compound has been used to study drug-receptor interactions and drug metabolism.
作用機序
The mechanism of action of 5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins and other inflammatory mediators, and its inhibition leads to reduced inflammation. In addition, this compound is believed to act as a ligand for certain receptors, such as the G-protein coupled receptor (GPCR).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has anti-inflammatory and analgesic effects. In addition, this compound has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, this compound has been shown to reduce the production of reactive oxygen species and to modulate the immune system.
実験室実験の利点と制限
5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize and can be used in a variety of research applications. Additionally, this compound has a relatively low toxicity and is well tolerated by cells. However, one limitation of this compound is that it is not as potent as other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs).
将来の方向性
There are several potential future directions for 5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione research. One potential direction is to further explore the mechanism of action of this compound and its effects on various biochemical and physiological pathways. Additionally, further studies could be conducted to explore the potential of this compound as an anti-inflammatory and analgesic drug. Finally, further studies could be conducted to explore the potential of this compound as a drug candidate for various diseases.
合成法
5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be synthesized through a variety of methods. The most common method is to use a condensation reaction between benzaldehyde and cyclopropyl-octahydropyrrole (CHOP). This reaction is catalyzed by a base, such as sodium hydroxide, and yields the desired product in high yields. Alternatively, this compound can be synthesized through a Wittig reaction between benzaldehyde and a Wittig reagent, such as triphenyl phosphonium bromide. This reaction yields the desired product in high yields and is often used for research purposes.
特性
IUPAC Name |
2-benzyl-5-cyclopropyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-13-9-17(8-11-4-2-1-3-5-11)10-14(13)16(20)18(15)12-6-7-12/h1-5,12-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPUBHLLVCPODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3CN(CC3C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![benzyl(methyl)[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6432432.png)
![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)
![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)

![1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432466.png)
![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)
![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)
![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
